molecular formula C21H15ClFN3S2 B2847060 5-(6-((2-Chlorobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole CAS No. 923677-49-0

5-(6-((2-Chlorobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole

Cat. No. B2847060
M. Wt: 427.94
InChI Key: OAOYEOIVCKNEMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(6-((2-Chlorobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a thiazole-based molecule that belongs to the class of pyridazine derivatives.

Scientific Research Applications

Herbicidal Activity

Compounds with pyridazinone structures, similar to the one you're interested in, have been investigated for their herbicidal activity. A study on pyridazinone herbicides indicated that such compounds could inhibit photosynthesis and the Hill reaction in plants, contributing to their phytotoxicity. This mechanism of action is similar to other well-known herbicides like atrazine, suggesting that your compound could have potential applications in agricultural research as a herbicide or in studying plant biochemistry (Hilton et al., 1969).

Antimicrobial Activity

Fluorinated benzothiazole compounds, which share a part of the molecular structure with the compound , have shown promising antimicrobial activity. Research into these compounds revealed significant antimycobacterial effects, indicating potential use in developing new antimicrobial agents or studying the mechanisms of microbial resistance (Sathe et al., 2011).

Antitumor Activity

The synthesis and evaluation of pyridazinone derivatives containing the 1,3,4-thiadiazole moiety for antitumor activity have been explored. Some compounds demonstrated significant inhibitory activity against cancer cell lines, suggesting the potential for the development of new anticancer agents or for use in cancer research to understand tumor growth mechanisms (Qin et al., 2020).

Chemical Properties and Reactivity

Research on pyridazine derivatives, including those with halogenation, has been conducted to understand their inhibitory action on metal corrosion, which can offer insights into the chemical properties and reactivity of similar compounds. Such studies are crucial in materials science, especially in designing corrosion-resistant materials and coatings (Zarrouk et al., 2012).

properties

IUPAC Name

5-[6-[(2-chlorophenyl)methylsulfanyl]pyridazin-3-yl]-2-(4-fluorophenyl)-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3S2/c1-13-20(28-21(24-13)14-6-8-16(23)9-7-14)18-10-11-19(26-25-18)27-12-15-4-2-3-5-17(15)22/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOYEOIVCKNEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(6-((2-Chlorobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.